molecular formula C10H8ClNO2 B6421598 7-chloro-6-methoxy-1,4-dihydroquinolin-4-one CAS No. 1647113-05-0

7-chloro-6-methoxy-1,4-dihydroquinolin-4-one

Cat. No.: B6421598
CAS No.: 1647113-05-0
M. Wt: 209.63 g/mol
InChI Key: GKXWJMCKPFXLSR-UHFFFAOYSA-N
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Description

7-Chloro-6-methoxy-1,4-dihydroquinolin-4-one is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-6-methoxy-1,4-dihydroquinolin-4-one typically involves the reaction of 3,4-dimethoxy-N-anilines with alkyl- or aryl-substituted malonates. This reaction can be carried out in the presence of phosphorus oxychloride (POCl₃) or diphenyl ether, leading to the formation of the desired quinoline derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-6-methoxy-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.

    Substitution: Halogenation and alkylation reactions can introduce different substituents onto the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like chlorine (Cl₂) or bromine (Br₂), while alkylation can be performed using alkyl halides in the presence of a base.

Major Products Formed:

    Oxidation: Quinoline-2,4-dione derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various halogenated and alkylated quinoline derivatives.

Scientific Research Applications

7-Chloro-6-methoxy-1,4-dihydroquinolin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-chloro-6-methoxy-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit mitogen-activated protein kinase pathways, which play a crucial role in cell proliferation and survival .

Comparison with Similar Compounds

  • 6-Methoxy-1,4-dihydroquinolin-4-one
  • 7-Chloro-1,4-dihydroquinolin-4-one
  • 6-Methoxyquinoline

Comparison: 7-Chloro-6-methoxy-1,4-dihydroquinolin-4-one is unique due to the presence of both chloro and methoxy substituents on the quinoline ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity compared to its analogs. For instance, the chloro group can enhance the compound’s lipophilicity, while the methoxy group can affect its electronic properties, making it a valuable scaffold for drug development.

Properties

IUPAC Name

7-chloro-6-methoxy-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-14-10-4-6-8(5-7(10)11)12-3-2-9(6)13/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKXWJMCKPFXLSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C=CN2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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